molecular formula C20H22N2O2S B2945594 1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one CAS No. 851801-30-4

1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2945594
CAS No.: 851801-30-4
M. Wt: 354.47
InChI Key: PDWWHTKWOQBEBU-UHFFFAOYSA-N
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Description

The compound 1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a structurally complex imidazole derivative featuring a 4,5-dihydroimidazole core. Key substituents include:

  • A phenoxypropan-1-one moiety at the 1-position, introducing a ketone functional group and an aromatic ether linkage.

The sulfanyl group may enhance binding affinity through sulfur-mediated interactions, while the phenoxypropanone group could influence solubility and metabolic stability .

Properties

IUPAC Name

1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-15-8-6-7-9-17(15)14-25-20-21-12-13-22(20)19(23)16(2)24-18-10-4-3-5-11-18/h3-11,16H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWWHTKWOQBEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one typically involves multiple steps. One common method includes the reaction of 2-methylbenzyl chloride with thiourea to form 2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazole. This intermediate is then reacted with 2-phenoxypropan-1-one under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4,5-dihydroimidazole derivatives, which are often explored for their biological and materials properties. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Notable Features
Target Compound C₂₀H₂₂N₂O₂S 2-methylphenylmethylsulfanyl, phenoxypropan-1-one Unique ketone-phenoxy linkage; moderate lipophilicity due to aromatic groups.
1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one C₁₂H₁₄N₂OS Isopropylphenyl, sulfanyl Simpler structure; lacks ketone and phenoxy groups. Lower molecular weight.
4-Methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one C₁₃H₁₆N₂OS Methyl, isopropylphenyl, sulfanyl Methyl substitution may enhance metabolic stability. Discontinued commercial availability.
2-[(2-chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole C₁₆H₁₃Cl₂N₂O₂S₂ Chlorophenylmethylsulfanyl, chlorophenylsulfonyl Sulfonyl group increases polarity; chlorine atoms enhance electronic effects.

Implications of Substituent Variations

  • Sulfanyl vs.
  • Aromatic vs. Aliphatic Substituents: The phenoxypropan-1-one group in the target compound introduces a rigid aromatic system absent in ’s isopropylphenyl derivative, which may alter π-π stacking interactions .
  • Halogen Effects : Chlorine substituents in ’s compound could enhance binding to halogen-bond-accepting targets but increase molecular weight and synthetic complexity .

Research Findings and Data Gaps

While structural comparisons provide insights, experimental data on the target compound’s physicochemical properties (e.g., solubility, logP) and biological activity are absent in the provided evidence. Further studies could focus on:

  • Crystallographic Analysis: Using SHELX-based refinement (as noted in and ) to resolve conformational details .
  • Structure-Activity Relationships (SAR): Testing the impact of the phenoxypropan-1-one group on receptor binding compared to analogs in and .

Biological Activity

The compound 1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 298.38 g/mol

The structure features an imidazole ring, a phenoxy group, and a sulfanyl moiety, which contribute to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the imidazole ring is often associated with antifungal activity, while the sulfanyl group may enhance the compound's ability to penetrate microbial membranes.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. The mechanism may involve the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The phenoxy group can interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting analgesic effects.

Case Studies

Several studies have documented the effects of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study tested the compound against a panel of bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests potential for use in treating resistant infections.
  • Cytotoxicity Testing : In vitro assays on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against certain types of cancer cells.
  • In Vivo Models : Animal studies evaluating anti-inflammatory effects showed reduced swelling in models of induced arthritis when treated with the compound, highlighting its therapeutic potential.

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduction of apoptosis in cancer cells

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